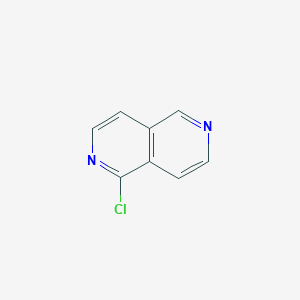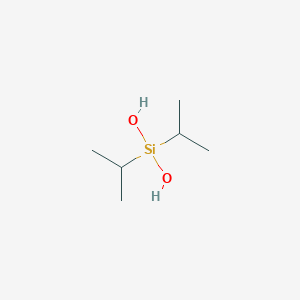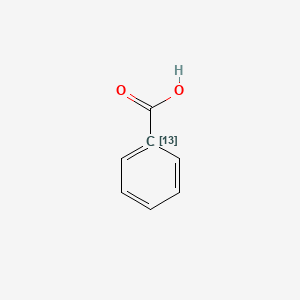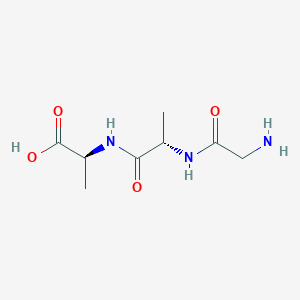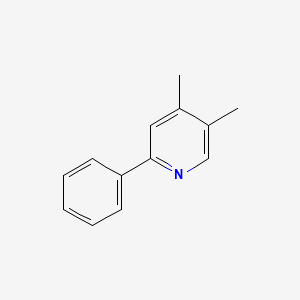
4,5-Dimethyl-2-phenylpyridine
Vue d'ensemble
Description
4,5-Dimethyl-2-phenylpyridine is a chemical compound with the molecular formula C13H13N . It is a type of pyridine, which is a six-membered heterocyclic compound . Pyridines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of 4,5-Dimethyl-2-phenylpyridine and similar compounds has been reported in various studies. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 4,5-Dimethyl-2-phenylpyridine includes a pyridine ring with two methyl groups at the 4 and 5 positions and a phenyl group at the 2 position . The InChI string for this compound isInChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 . Physical And Chemical Properties Analysis
The molecular weight of 4,5-Dimethyl-2-phenylpyridine is 183.25 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 172 . Other properties such as its exact mass, monoisotopic mass, and hydrogen bond donor and acceptor counts are also available .Applications De Recherche Scientifique
Photophysical Properties and Luminescent Applications
The study by Sébastien Ladouceur and colleagues (2010) explores the photophysical properties of a series of luminescent cationic heteroleptic iridium(III) complexes, highlighting the role of substitution on ligands related to 4,5-Dimethyl-2-phenylpyridine. These complexes exhibit intense and long-lived emission, attributed to a mix of ligand-to-ligand and metal-to-ligand charge transfer excited states. The luminescent properties vary depending on the functionalization of the ligands, offering insights into the design of materials for optoelectronic applications (Ladouceur, Fortin, & Zysman‐Colman, 2010).
Chemical Synthesis and Organic Chemistry
Research by N. S. Prostakov et al. (1967) demonstrates the preparation of 3,5-Dimethyl-4-phenylpyridine via catalytic dehydrogenation and N-demethylation processes. This compound serves as a precursor for further chemical syntheses, including the production of 4-phenylpyridine-3,5-dicarboxylic acid and its derivatives, showcasing the utility of 4,5-Dimethyl-2-phenylpyridine in synthetic organic chemistry (Prostakov, Sorokin, & Ismailov, 1967).
Photophysical Effects in Metal-Organic Complexes
A study by S. Sprouse et al. (1984) on ortho-metalated complexes of iridium(III) and rhodium(III) reveals the photophysical effects of metal-carbon sigma bonds, involving ligands related to 4,5-Dimethyl-2-phenylpyridine. The research indicates that these complexes exhibit metal-to-ligand charge transfer transitions and light emission, contributing to our understanding of their potential in luminescent materials and catalysis (Sprouse, King, Spellane, & Watts, 1984).
Photooxidizing Properties of Chromium Complexes
Ashley M. McDaniel and collaborators (2010) report on the synthesis and characterization of Chromium(III) coordination complexes featuring ligands related to 4,5-Dimethyl-2-phenylpyridine. These complexes exhibit strong photooxidizing properties and are characterized by their solution-phase behavior, adding valuable insights into the development of photoactive materials for various technological applications (McDaniel, Tseng, Damrauer, & Shores, 2010).
Orientations Futures
The future directions in the research of 4,5-Dimethyl-2-phenylpyridine and similar compounds could involve exploring their potential applications in various fields. For instance, pyridines are found in numerous natural products, drug molecules, vitamins, and materials , suggesting potential applications in pharmaceuticals, agrochemicals, and materials science.
Propriétés
IUPAC Name |
4,5-dimethyl-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVDGBKURRIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485241 | |
| Record name | 4,5-DIMETHYL-2-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-phenylpyridine | |
CAS RN |
27063-84-9 | |
| Record name | 4,5-DIMETHYL-2-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



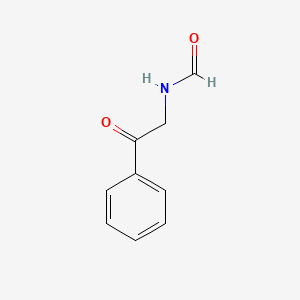
![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)
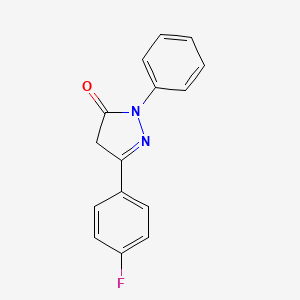
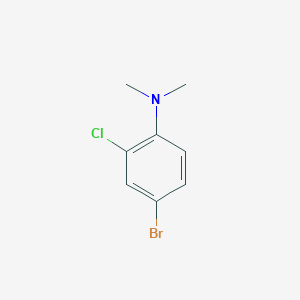

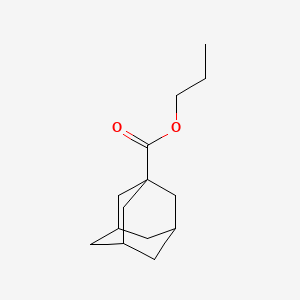
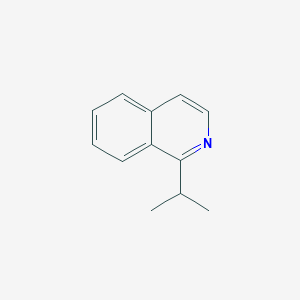
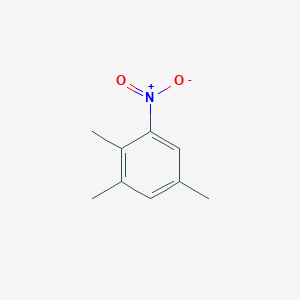
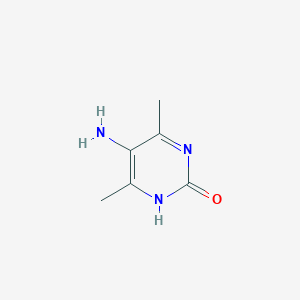
![Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1601273.png)
